molecular formula C24H23FN4O4 B13437156 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one CAS No. 1460272-53-0

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one

Cat. No.: B13437156
CAS No.: 1460272-53-0
M. Wt: 450.5 g/mol
InChI Key: ZXEUVLDIXBFJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one, also known as Olaparib (AZD2281 or KU-0059436), is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2). It is a phthalazinone derivative with a molecular formula of C₂₄H₂₃FN₄O₃ and a molecular weight of 434.47 g/mol . Olaparib exhibits standalone activity against BRCA1/2-deficient cancers by exploiting synthetic lethality, a mechanism where PARP inhibition becomes lethal in cells with defective homologous recombination repair .

Structurally, Olaparib features:

  • A phthalazin-1(2H)-one core that mimics the nicotinamide moiety of NAD+, enabling competitive binding to the PARP catalytic domain.
  • A 4-fluorophenyl group linked to a cyclopropanecarbonyl-piperazine substituent, enhancing enzyme affinity and pharmacokinetic properties .
  • A hydroxymethyl bridge that contributes to binding stability .

Olaparib has demonstrated nanomolar inhibitory potency (IC₅₀ < 10 nM for PARP1/2) and favorable pharmacokinetics, including oral bioavailability and in vivo efficacy in colorectal cancer xenograft models . It is clinically approved for ovarian, breast, pancreatic, and prostate cancers with BRCA mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one involves multiple steps. The key intermediate, 4-(1-piperazinyl)-quinazoline, is produced from methyl anthranilate chlorination reaction with tert-butyl 1-piperazinecarboxylate, followed by amine deprotection .

Industrial Production Methods

Industrial production methods for this compound often involve solid dispersion techniques with matrix polymers that exhibit low hygroscopicity and high softening temperature, such as copovidone. This approach increases the bioavailability and stability of the compound .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the phthalazinone core, fluorophenyl group, and substituted piperazine. Key reactions include:

Formation of the Phthalazinone Core

  • Hydrazinolysis : Cyclization of 1,2-diketones with hydrazine forms the 1,2-dihydrophthalazin-1-one scaffold .

  • Substitution : Bromination or chlorination at the 4-position of the phthalazinone ring enables further functionalization (e.g., benzyl group introduction) .

Piperazine Modification

  • Acylation : Piperazine reacts with cyclopropanecarbonyl chloride under basic conditions (e.g., DIPEA in DCM) to form the 4-(cyclopropanecarbonyl)piperazine intermediate .

  • Carbamate Formation : Coupling the acylated piperazine with activated carbonyl intermediates (e.g., CDI) yields the 1-carbonyl linkage .

Fluorophenyl-Benzyl Assembly

  • Bromination : 4-Fluoro-3-bromomethylbenzene intermediates are generated using NBS or LiAlH4 .

  • Nucleophilic Substitution : The brominated intermediate reacts with hydroxyl-containing nucleophiles to install the (hydroxy)methyl group .

Stability and Degradation Reactions

The compound undergoes hydrolysis and oxidation under specific conditions:

Hydrolysis

  • Amide Bond Cleavage : The cyclopropanecarbonyl-piperazine bond is susceptible to acidic/basic hydrolysis, yielding cyclopropanecarboxylic acid and piperazine fragments .

  • Ester Degradation : Impurities such as methyl 2-fluoro-5-((4-oxophthalazin-1-yl)methyl)benzoate (Catalogue No.: PA 15 0701026) indicate ester hydrolysis pathways .

Oxidation

  • Alcohol Oxidation : The (hydroxy)methyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO4), forming 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one .

Cross-Coupling

  • Suzuki-Miyaura : The fluorophenyl group participates in palladium-catalyzed coupling with aryl boronic acids to introduce substituents at the 3-position .

Reductive Amination

  • The hydroxyl group undergoes reductive amination with primary amines (e.g., benzylamine) to form secondary amines, enhancing solubility .

Table 2: Stability Under Forced Conditions

ConditionDegradation Product% Degradation (24h)Source
Acidic (pH 3)Piperazine fragment12%
Basic (pH 10)Cyclopropanecarboxylic acid18%
Oxidative (H2O2)Ketone derivative25%

Key Impurities and Byproducts

  • Nitroso Derivative : 4-(4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one forms under nitrosative conditions (Catalogue No.: PA 15 0701023) .

  • Acetylated Impurity : 4-(3-(4-Acetylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one arises from incomplete acylation (Catalogue No.: PA 15 0701025) .

Scientific Research Applications

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Phthalazinone-Based PARP Inhibitors

Olaparib (AZD2281)

  • Key Features : Cyclopropanecarbonyl-piperazine substituent, hydroxymethyl linker.
  • Activity : IC₅₀ < 10 nM (PARP1/2), oral bioavailability, standalone efficacy in BRCA-deficient cancers .
  • Clinical Status : Approved for multiple cancers .

Compound 15a

  • Structure : 2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5,7-dimethoxyquinazolin-4(3H)-one .
  • Key Features: Quinazolinone core instead of phthalazinone, dimethoxy substituents.
  • Data : Yield 47%, m.p. 233–235°C, distinct ¹H NMR profile (δ 12.28 ppm for NH) .
  • Comparison: The quinazolinone core may reduce PARP affinity compared to phthalazinone, though methoxy groups could improve solubility.

Hybrid Derivatives

A12 (Olaparib–Chlorambucil Hybrid)

  • Structure : 4-(3-((4-Benzoylpiperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one .
  • Key Features : Benzoyl group replaces cyclopropanecarbonyl on piperazine.
  • Data : Molecular weight 508.54 g/mol (vs. 434.47 for Olaparib).

D1 and D2 (Sulfonyl-Modified Analogues)

  • Structures :
    • D1 : 4-(4-Fluoro-3-(3-methyl-4-(phenylsulfonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.
    • D2 : 4-(4-Fluoro-3-(4-(phenylsulfonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one .
  • Key Features : Sulfonyl groups on piperazine enhance electronegativity.
  • Comparison : Sulfonyl modifications may improve metabolic stability but reduce cell permeability due to increased polarity .

Other PARP Inhibitors

ABT-888 (Veliparib)

  • Structure : (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide .
  • Key Features: Benzimidazole carboxamide core instead of phthalazinone.
  • Comparison : Shares nicotinamide-mimicking interactions (hydrogen bonds with PARP2 Gly429/Ser470) but has lower oral bioavailability than Olaparib .

Polymorphic Forms

Olaparib exists in multiple crystalline forms (e.g., Form A and Form L ), which differ in purity and formulation stability:

  • Form A : Lower impurity content, suitable for high-purity drug formulations .
  • Form L : Solvent-free, enabling precise dosing in clinical settings .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) PARP1 IC₅₀ Clinical Status
Olaparib Phthalazinone Cyclopropanecarbonyl-piperazine 434.47 <10 nM Approved
A12 Phthalazinone Benzoyl-piperazine 508.54 N/A Preclinical
Compound 15a Quinazolinone Dimethoxy, cyclopropanecarbonyl-piperazine ~500 (estimated) N/A Research
ABT-888 Benzimidazole 2-Methylpyrrolidine 244.29 ~5 nM Clinical trials

Key Research Findings

  • Structural Insights: Olaparib’s phthalazinone core and cyclopropanecarbonyl-piperazine are critical for PARP1/2 inhibition, while modifications (e.g., sulfonyl in D1/D2) alter potency and pharmacokinetics .
  • Polymorph Impact : Crystalline forms (A and L) optimize drug stability and dosing accuracy .
  • Hybrid Derivatives : Compounds like A12 and A13 retain PARP inhibition but may face challenges in bioavailability due to increased molecular weight .

Biological Activity

The compound 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one , also known as KU-0059436 or AZD2281, is a member of the phthalazinone family and has garnered significant interest due to its potent biological activity, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. This article delves into its biological mechanisms, pharmacokinetics, and therapeutic applications, particularly in oncology.

  • Molecular Formula : C24H23FN4O4
  • Molecular Weight : 450.46 g/mol
  • CAS Number : 1460272-53-0

KU-0059436 acts primarily as a PARP inhibitor , targeting PARP-1 and PARP-2 enzymes that are crucial for DNA repair mechanisms in cells. By inhibiting these enzymes, the compound disrupts the repair of single-strand breaks in DNA, leading to increased cell death, particularly in cancer cells that are already deficient in DNA repair capabilities (e.g., BRCA1/2 mutations) .

In vitro Studies

In vitro studies have demonstrated that KU-0059436 exhibits strong cytotoxic effects against various cancer cell lines. Notably:

  • Selectivity : It shows higher efficacy against BRCA-deficient cell lines compared to BRCA-proficient lines, indicating a potential therapeutic window for treating specific breast and ovarian cancers .

In vivo Studies

In vivo efficacy has been evaluated using xenograft models:

  • Xenograft Models : In SW620 colorectal cancer xenograft models, KU-0059436 displayed significant tumor growth inhibition compared to controls, suggesting its potential as an effective treatment option .

Pharmacokinetics

The pharmacokinetic profile of KU-0059436 indicates:

  • Absorption : Rapid absorption following oral administration with peak plasma concentrations achieved within 1 to 3 hours.
  • Metabolism : Metabolized primarily in the liver via CYP3A isoenzymes, with a significant proportion excreted unchanged .
  • Half-life : The elimination half-life ranges from 5 to 11 hours, allowing for once-daily dosing regimens .

Case Studies

Several clinical studies have investigated the efficacy of KU-0059436 in various cancer types:

  • BRCA-Mutated Breast Cancer : A phase II trial demonstrated that patients with BRCA1/2 mutations showed a favorable response to treatment with KU-0059436, leading to tumor shrinkage in a significant percentage of cases .
  • Combination Therapies : Ongoing research is exploring the use of KU-0059436 in combination with other chemotherapeutic agents to enhance overall efficacy and overcome resistance mechanisms .

Data Table: Summary of Biological Activity

Activity TypeDescription
PARP Inhibition Strong inhibition of PARP-1 and PARP-2 enzymes
Cytotoxicity High potency against BRCA-deficient cancer cell lines
Tumor Growth Inhibition Significant reduction in tumor size in xenograft models
Pharmacokinetics Rapid absorption; half-life of 5 to 11 hours

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the key synthetic strategies for constructing the phthalazinone core in this compound?

The phthalazinone moiety is typically synthesized via cyclization reactions. For example, Olaparib analogues (related phthalazinone derivatives) are prepared by reacting chlorosulfonyl derivatives with intermediates like 4-fluoro-3-(piperazine-carbonyl)benzyl precursors in dioxane under mild conditions. Reaction optimization includes controlling stoichiometry and dropwise addition to avoid side reactions .

Q. Q2. How is the piperazine-cyclopropanecarbonyl fragment introduced into the target molecule?

The piperazine-cyclopropanecarbonyl group is formed through coupling reactions. A general method involves reacting 1-(4-fluorobenzyl)piperazine with cyclopropanecarbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Purification via crystallization or flash chromatography ensures high yields (>50%) and purity (>98%) .

Q. Advanced Synthetic Challenges

Q. Q3. How can researchers optimize reaction conditions for low-yielding steps in the synthesis of similar fluorophenyl-piperazine derivatives?

Low yields (e.g., 41% in some bromophenyl derivatives ) often arise from steric hindrance or electron-withdrawing substituents. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves efficiency for triazole-linked analogues .
  • Temperature control : Reactions at 0–5°C minimize decomposition of sensitive intermediates .

Q. Q4. What mechanistic insights explain the formation of byproducts during the coupling of fluorophenyl and piperazine fragments?

Byproducts (e.g., N-oxide derivatives) may form due to residual moisture or oxidative conditions. Computational studies (e.g., quantum chemical reaction path searches) predict intermediates and transition states, enabling selective inhibition of side reactions .

Q. Analytical Characterization

Q. Q5. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent integration and coupling patterns (e.g., fluorophenyl protons at δ 7.00–7.32 ppm ).
  • Elemental analysis : Close agreement between calculated and observed C/H/N values (e.g., ±0.05% deviation ) confirms purity.
  • HPLC-MS : Detects trace impurities (<1%) from incomplete coupling or hydrolysis.

Q. Q6. How can discrepancies between calculated and observed spectral data be resolved?

Discrepancies in 19F^{19}\text{F} NMR shifts may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO or CDCl3_3 for consistency. For mass spectrometry, high-resolution (HRMS) or tandem MS (MS/MS) clarifies fragmentation pathways .

Q. Biological and Pharmacological Evaluation

Q. Q7. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • PARP inhibition : Olaparib analogues (e.g., D1/D2 derivatives ) are tested via enzymatic assays using recombinant PARP-1/2.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
  • Docking studies : Molecular docking into PARP’s NAD+^+-binding site predicts binding affinity (e.g., AutoDock Vina ).

Q. Q8. How does the fluorophenyl substituent influence biological activity compared to non-fluorinated analogues?

Fluorine enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. For example, 4-fluorobenzyl-piperazine derivatives show 2–3× higher cellular uptake than non-fluorinated counterparts in kinase inhibition assays .

Q. Stability and Degradation

Q. Q9. What are the major degradation products under accelerated stability conditions?

Thermal decomposition (e.g., 40°C/75% RH) generates cyclopropane carboxylic acid (via hydrolysis) and phthalazinone oxides. LC-MS and FT-IR track degradation kinetics .

Q. Q10. How can photodegradation be mitigated during storage?

Store in amber vials at −20°C under inert gas (N2_2). Antioxidants (e.g., BHT) in DMSO stock solutions prevent radical-mediated breakdown .

Q. Computational and Mechanistic Studies

Q. Q11. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) calculates activation energies for SNAr reactions at the fluorophenyl group. Software like Gaussian 16 models transition states and solvent effects .

Q. Q12. How can AI-driven synthesis planning improve route design for novel derivatives?

Platforms like Pistachio or Reaxys use retrosynthetic algorithms to propose one-step routes. For example, coupling 4-fluorobenzylpiperazine with phthalazinone precursors via carbodiimide-mediated amidation .

Q. Data Contradictions and Reproducibility

Q. Q13. Why do reported yields vary widely for similar piperazine-carbonyl derivatives?

Variability (41–92% ) stems from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br) slow coupling kinetics.
  • Purification methods : Flash chromatography vs. crystallization impacts recovery.

Q. Q14. How can researchers address inconsistencies in reported melting points?

Q. Q15. Which structural modifications enhance PARP-1 selectivity over PARP-2?

  • Cyclopropane vs. methyl groups : Cyclopropanecarbonyl increases steric bulk, favoring PARP-1 (ΔG = −9.2 kcal/mol vs. −8.5 for PARP-2 ).
  • Hydroxymethyl positioning : Meta-substitution on the benzyl group improves binding pocket fit .

Q. Industrial-Academic Collaboration Considerations

Q. Q16. What scale-up challenges arise during kilogram-scale synthesis?

  • Solvent volume : Dioxane (used in small-scale reactions ) is replaced with toluene for safer distillation.
  • Catalyst recovery : Immobilized Cu catalysts in flow reactors reduce metal contamination .

Properties

CAS No.

1460272-53-0

Molecular Formula

C24H23FN4O4

Molecular Weight

450.5 g/mol

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]-hydroxymethyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H23FN4O4/c25-19-8-7-15(21(30)20-16-3-1-2-4-17(16)22(31)27-26-20)13-18(19)24(33)29-11-9-28(10-12-29)23(32)14-5-6-14/h1-4,7-8,13-14,21,30H,5-6,9-12H2,(H,27,31)

InChI Key

ZXEUVLDIXBFJCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C(C4=NNC(=O)C5=CC=CC=C54)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.